Welcome to the BenchChem Online Store!
molecular formula C5H7F3O2S B8559306 3,3,3-Trifluoro-2-(methylthiomethyl)propanoic acid

3,3,3-Trifluoro-2-(methylthiomethyl)propanoic acid

Cat. No. B8559306
M. Wt: 188.17 g/mol
InChI Key: HDUBTWCBEURYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937083B2

Procedure details

To a solution of 2-(acetylthiomethyl)-3,3,3-trifluoropropanoic acid (649 mg, 3 mmol) in MeOH (5 mL) stirring at 25° C. was added pellets of potassium hydroxide (421 mg, 7.50 mmol) in four portions over 5 minutes. Reaction was exothermic. Then MeI was added in once, the reaction mixture was then heated at 65° C. for 18 hours. The reaction was then cooled down and quenched with 2N HCl until acidic, and the aqueous layer extracted with chloroform (4×20 mL). Combined organic layer was dried, concentrated in vacuo, purified with flash chromatography (0-20% MeOH/DCM), to give 3,3,3-trifluoro-2-(methylthiomethyl)propanoic acid (410 mg, 2.179 mmol, 72.6% yield) as a light yellow oil: 1H NMR (400 MHz, CDCl3) δ 10.95 (s, 1H), 3.49-3.37 (m, 1H), 3.02 (dd, J=13.8, 10.8 Hz, 1H), 2.90 (dd, J=13.8, 4.0 Hz, 1H), 2.18 (s, 3H); 13C NMR (101 MHz, CDCl3) δ 172.04 (q, J=2.8 Hz), 123.55 (q, J=281.2 Hz), 50.89 (q, J=27.5 Hz), 29.62 (q, J=2.3 Hz), 15.85; 19F NMR (376 MHz, CDCl3) δ −67.98.
Name
2-(acetylthiomethyl)-3,3,3-trifluoropropanoic acid
Quantity
649 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
421 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][CH:6]([C:10]([F:13])([F:12])[F:11])[C:7]([OH:9])=[O:8])(=O)C.[OH-].[K+].CI>CO>[F:11][C:10]([F:12])([F:13])[CH:6]([CH2:5][S:4][CH3:1])[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
2-(acetylthiomethyl)-3,3,3-trifluoropropanoic acid
Quantity
649 mg
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)O)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
421 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled down
CUSTOM
Type
CUSTOM
Details
quenched with 2N HCl until acidic, and the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×20 mL)
CUSTOM
Type
CUSTOM
Details
Combined organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography (0-20% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)O)CSC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.179 mmol
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.